3-(2-chloro-6-fluorobenzamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide 3-(2-chloro-6-fluorobenzamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 888451-03-4
VCID: VC5299373
InChI: InChI=1S/C24H18ClFN2O5/c1-31-18-11-10-13(12-19(18)32-2)27-24(30)22-21(14-6-3-4-9-17(14)33-22)28-23(29)20-15(25)7-5-8-16(20)26/h3-12H,1-2H3,(H,27,30)(H,28,29)
SMILES: COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC=C4Cl)F)OC
Molecular Formula: C24H18ClFN2O5
Molecular Weight: 468.87

3-(2-chloro-6-fluorobenzamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide

CAS No.: 888451-03-4

Cat. No.: VC5299373

Molecular Formula: C24H18ClFN2O5

Molecular Weight: 468.87

* For research use only. Not for human or veterinary use.

3-(2-chloro-6-fluorobenzamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide - 888451-03-4

CAS No. 888451-03-4
Molecular Formula C24H18ClFN2O5
Molecular Weight 468.87
IUPAC Name 3-[(2-chloro-6-fluorobenzoyl)amino]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C24H18ClFN2O5/c1-31-18-11-10-13(12-19(18)32-2)27-24(30)22-21(14-6-3-4-9-17(14)33-22)28-23(29)20-15(25)7-5-8-16(20)26/h3-12H,1-2H3,(H,27,30)(H,28,29)
Standard InChI Key SJINDDNUULPXOX-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC=C4Cl)F)OC

Structural and Physicochemical Properties

The compound’s structure comprises a benzofuran ring system fused with a 2-chloro-6-fluorobenzamido group at position 3 and an N-(3,4-dimethoxyphenyl)carboxamide moiety at position 2 . Key physicochemical properties include:

PropertyValue
Molecular FormulaC24H18ClFN2O5\text{C}_{24}\text{H}_{18}\text{Cl}\text{F}\text{N}_{2}\text{O}_{5}
Molecular Weight468.87 g/mol
IUPAC Name3-[(2-Chloro-6-fluorobenzoyl)amino]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
logP (Predicted)~3.8 (estimated via analogs)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

The chloro and fluoro substituents enhance lipophilicity, while the methoxy groups contribute to solubility in polar solvents . The compound’s stability under ambient conditions is moderate, requiring storage at low temperatures to prevent degradation.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step process:

  • Benzofuran Core Formation: Cyclization of 2-hydroxyacetophenone derivatives under acidic conditions generates the benzofuran scaffold.

  • Amidation at Position 3: Reaction with 2-chloro-6-fluorobenzoyl chloride introduces the halogenated benzamido group .

  • Carboxamide Functionalization: Coupling with 3,4-dimethoxyaniline via carbodiimide-mediated amidation completes the structure.

Key reaction conditions include:

  • Temperature: 80–100°C for amidation steps.

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Catalysts: N,N-Diisopropylethylamine (DIPEA) for deprotonation .

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H}-NMR confirms substituent integration (e.g., methoxy protons at δ 3.8–3.9 ppm, aromatic protons at δ 6.7–8.2 ppm).

  • HPLC: Purity >95% achieved using C18 columns with acetonitrile/water gradients.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 469.87 ([M+H]+^+) .

Biological Activities and Mechanisms

Kinase TargetIC50_{50} (Analog Data)Proposed Mechanism
Cdc7/Dbf4~50 nMATP-competitive inhibition
TBK1~120 nMAllosteric modulation

Antimicrobial and Antiviral Activity

Benzofuran derivatives demonstrate broad-spectrum antimicrobial effects. The chloro and fluoro groups disrupt microbial cell membranes, while the carboxamide moiety may inhibit viral proteases . Preliminary studies on analogs show:

  • Bacterial Inhibition: MIC of 8 µg/mL against Staphylococcus aureus.

  • Antiviral Activity: EC50_{50} of 12 µM against hepatitis C virus (HCV) protease .

Pharmacological Applications

Anticancer Prospects

In breast cancer cell lines (MCF-7), analogs reduced viability by 70% at 10 µM via apoptosis induction . The compound’s dimethoxyphenyl group may enhance DNA intercalation, while the benzofuran core stabilizes topoisomerase II complexes .

Neuroprotective Effects

Benzofuran-based molecules modulate G protein-coupled receptors (GPCRs), potentially aiding neurodegenerative diseases . The methoxy groups may enhance blood-brain barrier permeability, though in vivo studies are pending .

Comparative Analysis with Structural Analogs

Compound ModificationBiological ImpactSource
Replacement of Cl with BrIncreased kinase inhibition (IC50_{50} ↓30%)
Methoxy → Methyl substitutionReduced solubility (logP ↑0.5)
Benzofuran → BenzothiopheneEnhanced antimicrobial activity (MIC ↓50%)

Challenges and Future Directions

  • Toxicity Profile: Limited data on hepatotoxicity and genotoxicity necessitate comprehensive safety assessments .

  • Formulation Optimization: Poor aqueous solubility (~5 µg/mL) requires nanoemulsion or liposomal delivery systems .

  • Target Identification: Proteomic studies are needed to map off-target interactions .

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